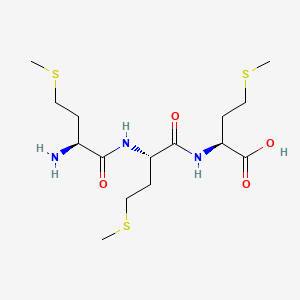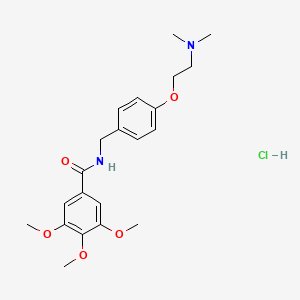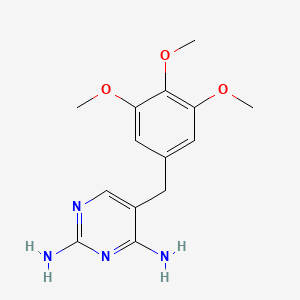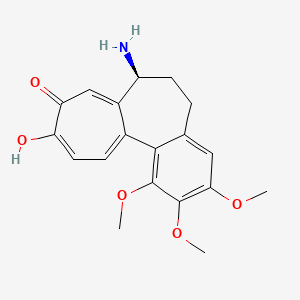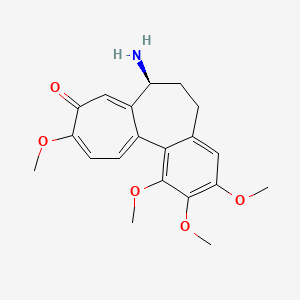
Aminooxyacetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido aminooxiacético tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica para introducir grupos aminooxi en moléculas.
Biología: El ácido aminooxiacético se utiliza para estudiar el metabolismo del ácido gamma-aminobutírico y su papel en varios procesos biológicos.
Industria: El ácido aminooxiacético se utiliza en la producción de varios productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El ácido aminooxiacético ejerce sus efectos al inhibir las enzimas dependientes de piridoxal fosfato, incluyendo la aminotransferasa de 4-aminobutírico y la aminotransferasa de aspartato. Funciona como un inhibidor al atacar el enlace de base de Schiff entre el piridoxal fosfato y la enzima, formando complejos de tipo oxima. Esta inhibición evita la degradación del ácido gamma-aminobutírico y altera el transporte de malato-aspartato, lo que lleva a un aumento de los niveles de ácido gamma-aminobutírico y un metabolismo celular alterado .
Direcciones Futuras
Future directions in the field include the delineation of the molecular mechanism of CBS up-regulation of cancer cells and the delineation of the interactions of H2S with other intracellular pathways of cancer cell metabolism and proliferation . There is also an urgent need to develop a potent, selective, and specific pharmacological CBS inhibitor .
Análisis Bioquímico
Biochemical Properties
Aminooxyacetic acid interacts with various enzymes and proteins. It is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including GABA-T . It functions as an inhibitor by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit survival of colon cancer cell lines in a concentration-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the enzyme tighter than its respective substrates and forms a dead-end PLP-bound intermediate featuring an oxime bond . This binding interaction leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown that the anti-convulsive effect of this compound is time-dependent, reaching its maximum after 2 hours of pre-treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study with rats, this compound was shown to improve learning and memory in a chronic alcoholism rat model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits aspartate aminotransferase, another PLP-dependent enzyme, which is an essential part of the malate-aspartate shuttle . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its role in inhibiting GABA-T activity, it can be inferred that it may interact with transporters or binding proteins that are involved in the transport of GABA .
Subcellular Localization
Given its role in inhibiting GABA-T activity, it is likely that it is localized in the same subcellular compartments as GABA-T .
Métodos De Preparación
El ácido aminooxiacético se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de hidroxilamina con ácido cloroacético en condiciones básicas. La reacción generalmente procede de la siguiente manera:
- La hidroxilamina reacciona con ácido cloroacético en presencia de una base como el hidróxido de sodio.
- La mezcla de reacción se calienta para facilitar la formación de ácido aminooxiacético.
- El producto se purifica luego mediante recristalización u otras técnicas de purificación .
Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El ácido aminooxiacético experimenta varias reacciones químicas, que incluyen:
Oxidación: El ácido aminooxiacético se puede oxidar para formar los derivados de oxima correspondientes.
Reducción: Se puede reducir para formar aminoalcoholes.
Sustitución: El ácido aminooxiacético puede experimentar reacciones de sustitución con varios electrófilos para formar derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
El ácido aminooxiacético es único en su capacidad para inhibir las enzimas dependientes de piridoxal fosfato y aumentar los niveles de ácido gamma-aminobutírico. Los compuestos similares incluyen:
Hidroxilamina: Un compuesto relacionado que también contiene un grupo aminooxi pero carece de la funcionalidad de ácido carboxílico.
Carboximetoxilamina: Otro nombre para el ácido aminooxiacético, destacando su similitud estructural con la hidroxilamina.
Derivados de oxima: Compuestos formados por la reacción del ácido aminooxiacético con varios electrófilos.
El ácido aminooxiacético destaca por sus efectos inhibitorios específicos sobre las enzimas dependientes de piridoxal fosfato y sus posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-aminooxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214756 | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-88-5 | |
| Record name | (Aminooxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminooxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminooxyacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



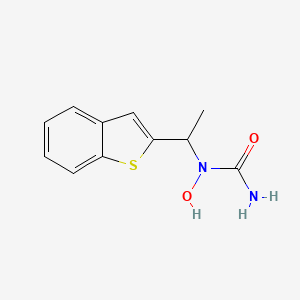
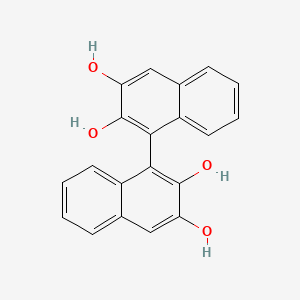
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)
![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)

